molecular formula C10H8ClN3O B8683963 5-chloro-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

5-chloro-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8683963
M. Wt: 221.64 g/mol
InChI Key: JFHLLSVAZZUNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150592B2

Procedure details

DMF (35 mL) was cooled to 0° C. in an ice bath. POCl3 (99 mL, 1059 mmol) was added dropwise followed by addition of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol (26.5 g, 151 mmol). The resulting suspension was heated at about 80° C. for about 18 h. The mixture was allowed to cool to rt then added to ice-water (2000 mL). Saturated aqueous Na2CO3 was slowly added until the solution reached a pH>7. The resulting suspension was filtered and the solids washed with H2O (200 mL). The filter cake was dissolved in DCM (500 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 5-chloro-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (21.38 g, 64%) as a yellow solid: LC-MS (Table 1, Method g) Rt=1.72 min, m/z 222 (M+H)+; 1H-NMR (DMSO, Bruker 400 MHz) δ 10.58 (s, 1H), 8.68-8.64 (m, 1H), 8.01-7.87 (m, 2H), 7.49-7.40 (m, 1H), 3.91 (s, 3H).
Name
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH3:6][N:7]1[C:11](O)=[CH:10][C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:8]1.[C:19]([O-:22])([O-])=O.[Na+].[Na+]>CN(C=O)C>[Cl:3][C:11]1[N:7]([CH3:6])[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[C:10]=1[CH:19]=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
CN1N=C(C=C1O)C1=NC=CC=C1
Step Three
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solids washed with H2O (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C1=NC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.38 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.